
2,4,6-Tri-tert-butylphenyl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tri-tert-butylphenyl dimethylcarbamate is an organic compound characterized by the presence of three tert-butyl groups attached to a phenyl ring, along with a dimethylcarbamate functional group. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri-tert-butylphenyl dimethylcarbamate typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst, such as sulfuric acid. This reaction yields 2,4,6-Tri-tert-butylphenol, which can then be further reacted with dimethylcarbamoyl chloride to form the desired dimethylcarbamate compound. The reaction conditions often require controlled temperatures and the use of organic solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tri-tert-butylphenyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, although the steric hindrance from the tert-butyl groups can limit the reactivity.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used, often requiring catalysts like aluminum chloride.
Hydrolysis: Acidic or basic aqueous solutions are typically used to hydrolyze the carbamate group.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Hydrolysis: Dimethylamine and 2,4,6-Tri-tert-butylphenol.
Applications De Recherche Scientifique
2,4,6-Tri-tert-butylphenyl dimethylcarbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to its steric properties.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of enzyme activity.
Mécanisme D'action
The mechanism of action of 2,4,6-Tri-tert-butylphenyl dimethylcarbamate involves its interaction with molecular targets, primarily enzymes. The bulky tert-butyl groups provide steric hindrance, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. This compound can also act as a free radical scavenger, providing antioxidant effects by donating hydrogen atoms to neutralize free radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenol: A closely related compound with similar steric properties but lacking the carbamate group.
2,6-Di-tert-butylphenol: Another phenolic compound with two tert-butyl groups, commonly used as an antioxidant.
2,4-Di-tert-butylphenol: Similar in structure but with fewer tert-butyl groups, affecting its reactivity and applications.
Uniqueness
2,4,6-Tri-tert-butylphenyl dimethylcarbamate is unique due to the presence of both the sterically hindered phenyl ring and the reactive carbamate group. This combination allows it to serve as a versatile reagent in various chemical reactions and applications, providing both stability and reactivity .
Propriétés
Numéro CAS |
65832-33-9 |
|---|---|
Formule moléculaire |
C21H35NO2 |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
(2,4,6-tritert-butylphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C21H35NO2/c1-19(2,3)14-12-15(20(4,5)6)17(24-18(23)22(10)11)16(13-14)21(7,8)9/h12-13H,1-11H3 |
Clé InChI |
BYGNGAJMTFYWKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC(=O)N(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


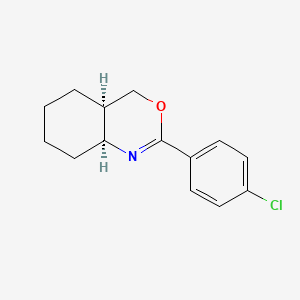
![1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one](/img/structure/B14473155.png)
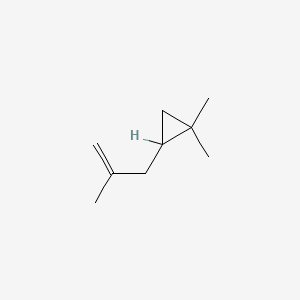

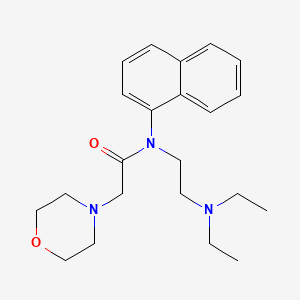
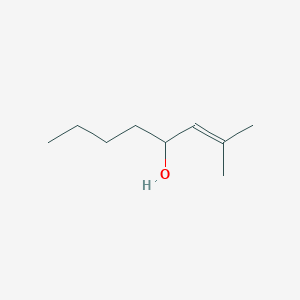
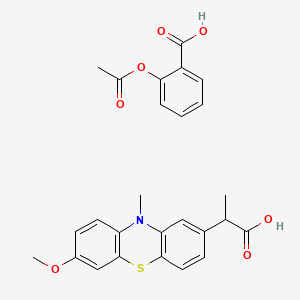

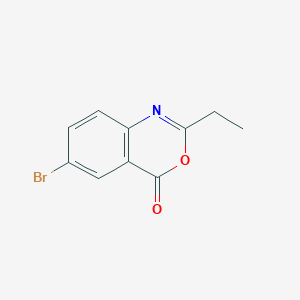

![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
![N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B14473216.png)
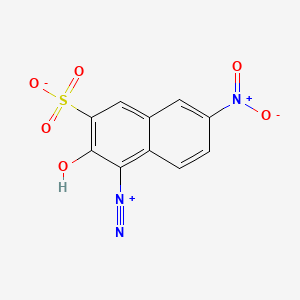
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
